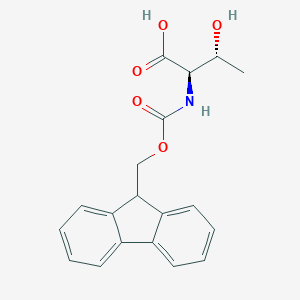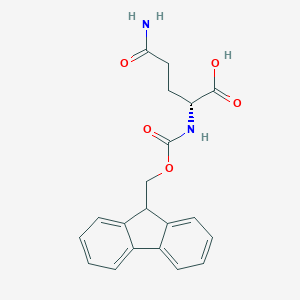
Fmoc-D-allo-Thr-OH
説明
Fmoc-D-allo-Thr-OH is a derivative of D-allothreonine . It is a standard building block for the introduction of D-threonine amino-acid residues by Fmoc SPPS .
Synthesis Analysis
Fmoc-D-Allo-Thr(TBU)-OH can be synthesized by Fischer and Sandosham through the protection of hydroxy groups with the tBu using H2SO4/2-methylpropene and deprotection of tBu ester by 25% Cl2CHCOOH in 8% yield .
Molecular Structure Analysis
The molecular formula of this compound is C19H19NO5 . The molecular weight is 341.4 g/mol .
Chemical Reactions Analysis
The chemical attachment of Fmoc–glycine (Fmoc–Gly–OH) at the surface of the core-shell structure was performed to determine the amount of active amino groups on the basis of the amount of Fmoc group calculation .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 341.36 g/mol . It is a solid substance at room temperature .
科学的研究の応用
Peptide Synthesis : Fmoc-D-allo-Thr-OH is used in the synthesis of protected D-allothreonine derivatives, which are key components in peptides. For instance, it's involved in the asymmetric synthesis of cytotoxic marine peptides, contributing significantly to the field of peptide therapeutics (Tokairin et al., 2018).
Development of Antibacterial and Anti-inflammatory Materials : The Fmoc-decorated building blocks, including this compound, have been used to develop materials with antibacterial and anti-inflammatory properties. These materials have applications in biomedical fields due to their biocompatible and biodegradable nature (Schnaider et al., 2019).
Nanotechnology Applications : this compound has been used in the formation of hydrogels, which serve as matrices for the stabilization of fluorescent few-atom silver nanoclusters. These hydrogels demonstrate potential for applications in material science and nanotechnology due to their unique morphological and fluorescent properties (Roy & Banerjee, 2011).
Improving Solid-Phase Peptide Synthesis (SPPS) : Research has focused on improving methods for solid-phase synthesis of peptides using this compound, contributing to the efficiency and reliability of peptide synthesis techniques (Shapiro et al., 1996).
Synthesis of Novel Amino Acid Derivatives : Studies have shown the effective use of this compound in the synthesis of novel amino acid derivatives, which are crucial for expanding the scope of peptide-based drugs and materials (Kikuchi & Konno, 2013).
作用機序
Target of Action
Fmoc-D-allo-Thr-OH is a derivative of D-allothreonine . The primary target of this compound is the amine group of amino acids . It serves as a protecting group for amines in organic synthesis .
Mode of Action
The Fmoc (Fluorenylmethyloxycarbonyl) group in this compound acts as a base-labile protecting group . It is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The mechanism involves the attack of the nucleophilic amine to the highly reactive 9-fluorenylmethyl chloroformate . As chloride is the leaving group, the reaction liberates HCl which is neutralized by the base .
Biochemical Pathways
The Fmoc group plays a crucial role in Solid Phase Peptide Synthesis (SPPS) . It is used as a temporary protecting group for the amine at the N-terminus in SPPS .
Pharmacokinetics
The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate . This process influences the bioavailability of the compound.
Result of Action
The result of the action of this compound is the protection of the amine group of amino acids during peptide synthesis . This allows for the successful synthesis of complex peptides without unwanted side reactions.
Action Environment
The action of this compound is influenced by environmental factors such as temperature and pH. For instance, the Fmoc group is base-labile, meaning it is sensitive to basic conditions . Moreover, the compound should be stored at room temperature and handled only under the close supervision of those properly qualified in the handling and use of potentially hazardous chemicals .
生化学分析
Biochemical Properties
Fmoc-D-allo-Thr-OH is involved in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules The nature of these interactions is complex and multifaceted, involving both covalent and non-covalent bonds
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of this compound involves a variety of binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses
Metabolic Pathways
This compound is involved in several metabolic pathways It interacts with various enzymes and cofactors, and can also affect metabolic flux or metabolite levels
Transport and Distribution
This compound is transported and distributed within cells and tissues It can interact with various transporters or binding proteins, and can also affect its localization or accumulation
特性
IUPAC Name |
(2R,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5/c1-11(21)17(18(22)23)20-19(24)25-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16-17,21H,10H2,1H3,(H,20,24)(H,22,23)/t11-,17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYULCCKKLJPNPU-PIGZYNQJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70426319 | |
| Record name | Fmoc-D-allo-Thr-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70426319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
130674-54-3 | |
| Record name | Fmoc-D-allo-Thr-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70426319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2S,4S)-4-(tert-butoxy)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B557664.png)












